molecular formula C8H4BrF2NO B069897 2-(Bromodifluoromethyl)-1,3-benzoxazole CAS No. 186828-50-2

2-(Bromodifluoromethyl)-1,3-benzoxazole

Cat. No. B069897
M. Wt: 248.02 g/mol
InChI Key: QJYISAVBXVIYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Bromodifluoromethyl)-1,3-benzoxazole” is a specialty chemical . It is used in various applications, including as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of “2-(Bromodifluoromethyl)-1,3-benzoxazole” involves a copper(0)-promoted direct reductive gem-difluoromethylenation of unactivated aryl or alkenyl halides with benzo-1,3-azolic (oxa-, thia- or aza-) difluoromethyl bromides . Another synthesis method involves the electrophilic bromination of electron-deficient alkenes, affording synthetically useful bromodifluoromethyl-containing oxazolines .


Molecular Structure Analysis

The molecular weight of “2-(Bromodifluoromethyl)-1,3-benzoxazole” is 248.03 . Its IUPAC name is 2-[bromo(difluoro)methyl]-1,3-benzoxazole .


Physical And Chemical Properties Analysis

“2-(Bromodifluoromethyl)-1,3-benzoxazole” is a liquid at ambient temperature . It has a flash point of 62/1.5mm .

Scientific Research Applications

Organic Synthesis: Difluoromethylation Reagent

2-(Bromodifluoromethyl)-1,3-benzoxazole serves as a pivotal reagent in organic synthesis, particularly in the introduction of difluoromethyl groups into organic compounds. This process, known as difluoromethylation, is crucial for modifying the physical and chemical properties of molecules, such as enhancing their lipophilicity or metabolic stability .

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, the compound is utilized to synthesize molecules with potential pharmacological activities. The difluoromethyl group can mimic the thiol (-SH) or hydroxyl (-OH) groups in biologically active compounds, thereby creating analogs with improved efficacy or reduced toxicity .

Agricultural Chemistry: Synthesis of Pesticides

The bromodifluoromethyl group of 2-(Bromodifluoromethyl)-1,3-benzoxazole is instrumental in the synthesis of novel pesticides. These compounds can provide enhanced pest resistance and are used to develop safer and more effective agrochemicals .

Material Science: Fluorinated Polymers

This compound is also significant in the field of material science, where it is used to introduce fluorinated side chains into polymers. The resulting fluorinated polymers exhibit unique properties such as increased resistance to solvents, acids, and bases, as well as enhanced thermal stability .

Catalysis: Ligand Synthesis

2-(Bromodifluoromethyl)-1,3-benzoxazole is used in the synthesis of ligands for catalysis. These ligands can modulate the reactivity and selectivity of metal-catalyzed reactions, which is essential for the development of new catalytic processes .

Environmental Science: Tracers for Pollution Studies

The compound’s derivatives can act as tracers in environmental pollution studies. Their stability and detectability allow researchers to track the movement and concentration of pollutants in various ecosystems .

Analytical Chemistry: Derivatization Agent for Detection

In analytical chemistry, it is employed as a derivatization agent to improve the detection of certain compounds via techniques like gas chromatography or mass spectrometry. This enhances the sensitivity and specificity of the analytical methods .

Fluorine Chemistry: Research on Selective Fluorination

Lastly, 2-(Bromodifluoromethyl)-1,3-benzoxazole is pivotal in fluorine chemistry research, particularly in studies focused on selective fluorination strategies. This research is fundamental to the discovery of new reactions and reagents in the field of organofluorine chemistry .

Safety And Hazards

“2-(Bromodifluoromethyl)-1,3-benzoxazole” is classified as a warning under the GHS07 pictogram . It is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-[bromo(difluoro)methyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYISAVBXVIYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443467
Record name 2-(Bromodifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromodifluoromethyl)-1,3-benzoxazole

CAS RN

186828-50-2
Record name 2-(Bromodifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromodifluoromethyl)-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
2-(Bromodifluoromethyl)-1,3-benzoxazole
Reactant of Route 3
2-(Bromodifluoromethyl)-1,3-benzoxazole
Reactant of Route 4
Reactant of Route 4
2-(Bromodifluoromethyl)-1,3-benzoxazole
Reactant of Route 5
Reactant of Route 5
2-(Bromodifluoromethyl)-1,3-benzoxazole
Reactant of Route 6
Reactant of Route 6
2-(Bromodifluoromethyl)-1,3-benzoxazole

Citations

For This Compound
4
Citations
MH Bi, Y Cheng, WJ Xiao, JR Chen - Organic Letters, 2022 - ACS Publications
A selective three-component 1,4-difluoroalkylesterification of 1-aryl-1,3-dienes enabled by dual photoredox and copper catalysis is described. This protocol uses commercially available …
Number of citations: 8 pubs.acs.org
Y Yamamoto, E Kuroyanagi, H Suzuki… - Advanced Synthesis & …, 2021 - Wiley Online Library
We describe herein that the cross‐coupling of bromodifluoroacetamides with (iodoethynyl)arenes proceeds without recourse to any photocatalyst when exposed to visible light at room …
Number of citations: 6 onlinelibrary.wiley.com
W Wang, P Wang, Q Zhang, P Du, J Zhang, H Deng… - Tetrahedron, 2020 - Elsevier
A facile and efficient method for construction of S-CF 2 or O-CF 2 bonds through intermolecular radical nucleophilic substitution (S RN 1) reaction of 2-bromo-2,2-difluoro-N-…
Number of citations: 5 www.sciencedirect.com
Y Yamamoto, H Suzuki, E Kuroyanagi… - Organic & …, 2022 - pubs.rsc.org
The atom transfer radical addition (ATRA) of bromodifluoroacetamides to arylalkynes and terminal alkenes was conducted using von Wangelin's Co catalyst system (CoBr2/1,2-bis(…
Number of citations: 5 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.